molecular formula C22H27N5O4 B2847023 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide CAS No. 1021125-57-4

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide

Cat. No. B2847023
CAS RN: 1021125-57-4
M. Wt: 425.489
InChI Key: BEZCIGNXSRPZKE-UHFFFAOYSA-N
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Description

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Neuroreceptor Studies

Compounds structurally related to the specified chemical have been studied for their affinity to neuroreceptors, such as 5-HT1A receptors, which are implicated in the regulation of mood, anxiety, and cognitive functions. For example, WAY-100635, a cyclohexanecarboxamide derivative, has been extensively used as a radioligand in positron emission tomography (PET) studies to investigate the distribution and function of 5-HT1A receptors in the human brain (Osman et al., 1996). These studies have paved the way for understanding the pathophysiology of psychiatric disorders and the mechanism of action of psychotropic drugs.

Insights into Drug Metabolism and Pharmacokinetics

Research on compounds with a similar structure has also contributed to our understanding of drug metabolism and pharmacokinetics. For instance, the study of the metabolism and disposition of GABA-A receptor agonists provides insights into the metabolic pathways, including hydroxylation and dealkylation, which could be relevant for designing drugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles (Polsky-Fisher et al., 2006).

Contribution to Novel Therapeutic Agents Development

The unique structure of the specified compound might contribute to the development of novel therapeutic agents by providing a scaffold for targeting specific receptors or enzymes. For example, compounds targeting the 5-HT1A receptor have potential applications in treating anxiety and mood disorders, as evidenced by the use of specific antagonists in clinical research (Rabiner et al., 2002).

Environmental and Occupational Health Research

Moreover, the study of similar compounds has implications for environmental and occupational health, as seen in research assessing exposure to triazole derivatives among workers and their potential health impacts (Hnizdo et al., 2004). Understanding the toxicological profiles of such compounds can inform safety guidelines and exposure limits in industrial settings.

Mechanism of Action

Target of Action

The primary target of this compound is the A2B receptor . A2B receptors are a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as endogenous ligand . They are expressed in the human microvascular endothelial cells .

Mode of Action

The compound acts as an antagonist of the A2B receptor . Antagonism of the A2B receptor has been correlated with anticancer activity . The compound’s interaction with the A2B receptor is predicted through molecular docking .

Biochemical Pathways

The A2B receptors play a significant role in the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors are crucial for angiogenesis, a major mechanism for tumor growth regulation . Thus, by antagonizing the A2B receptors, the compound can potentially inhibit tumor growth .

Pharmacokinetics

The compound’s cytotoxic activity was evaluated, showing promising active derivatives with ic50 values ranging from 19 to 64 μM on the MDA-MB 231 cell line .

Result of Action

The compound’s action results in the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to programmed cell death or apoptosis, thereby inhibiting the growth of cancer cells .

Action Environment

It’s worth noting that the efficacy of such compounds can be influenced by various factors, including the local concentration of adenosine (which can vary under different pathological conditions ), the presence of other interacting molecules, and the specific cellular and tissue environments.

properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-29-17-9-8-16(14-18(17)30-2)21-25-24-19-10-11-20(26-27(19)21)31-13-12-23-22(28)15-6-4-3-5-7-15/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZCIGNXSRPZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.